Sniper(brd)-1

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

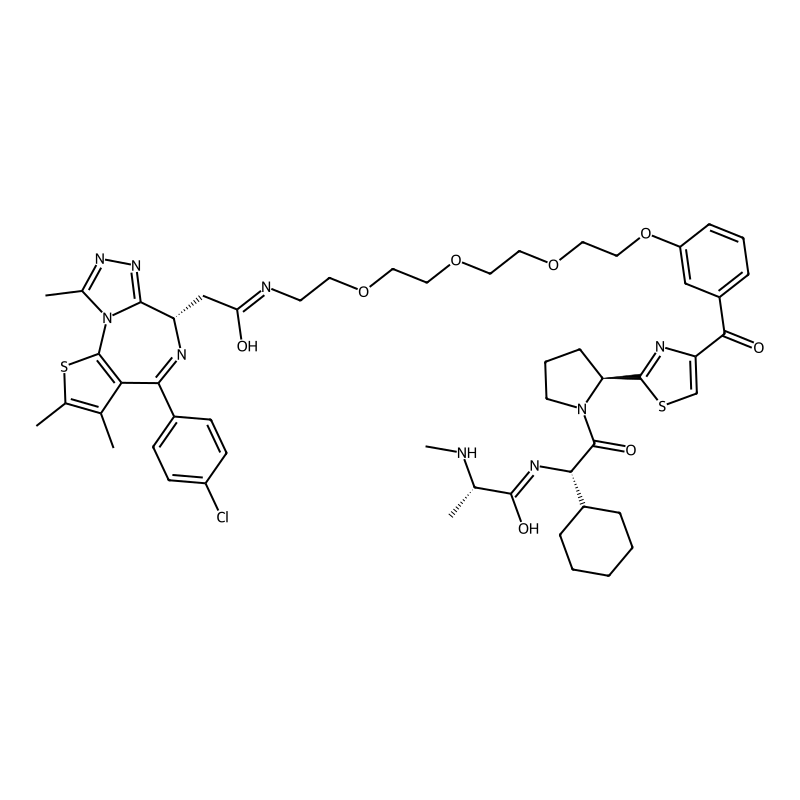

Sniper(brd)-1 is a novel compound classified as a proteolysis-targeting chimera, or PROTAC, specifically designed to degrade bromodomain and extraterminal domain proteins. With the chemical formula C53H66ClN9O8S2 and a CAS number of 2095244-54-3, Sniper(brd)-1 operates by hijacking the ubiquitin-proteasome system to induce targeted protein degradation. This compound is particularly notable for its ability to selectively degrade specific proteins involved in various cellular processes, including oncogenic signaling pathways, thus presenting a promising therapeutic strategy in cancer treatment .

Sniper(brd)-1 utilizes a mechanism called PROTAC-mediated degradation (Proteolysis-Targeting Chimera) []. Here's how it works:

- Target Binding: The IAP antagonist moiety binds to specific IAP proteins (cIAP1, cIAP2, XIAP). The BET inhibitor moiety binds to BRD4.

- Recruitment of E3 Ubiquitin Ligase: The linker facilitates the interaction of the target protein (bound to Sniper(brd)-1) with an E3 ubiquitin ligase enzyme.

- Ubiquitination: The E3 ligase attaches ubiquitin molecules to the target protein (BRD4 in this case).

- Proteasomal Degradation: The ubiquitinated protein is recognized by the cell's proteasome and degraded.

By degrading BRD4, Sniper(brd)-1 disrupts processes essential for cancer cell growth and survival [].

- Potential Toxicity: The components of Sniper(brd)-1, LCL-161 and JQ1, have shown some degree of toxicity in pre-clinical studies []. Sniper(brd)-1 might also exhibit similar toxicity.

- Limited Data: The absence of extensive safety data underscores the importance of handling Sniper(brd)-1 with appropriate personal protective equipment and following laboratory safety protocols.

IAP antagonist LCL-161 derivative

This moiety targets and inhibits proteins from the Inhibitor of Apoptosis Protein (IAP) family. IAPs are known to regulate cell death (apoptosis) by blocking caspases, enzymes essential for the apoptotic process .

Bromodomain and extra-terminal (BET) inhibitor, (+)-JQ-1

This part of the molecule binds to BET proteins, which are involved in gene expression. By inhibiting BET proteins, SNIPER(BRD)-1 can indirectly recruit the cellular machinery responsible for protein degradation (ubiquitin-proteasome system) to target proteins bound by the IAP antagonist moiety .

Key Research Applications

SNIPER(BRD)-1's ability to target specific proteins for degradation holds promise for various scientific research applications:

Understanding cancer biology

Researchers can use SNIPER(BRD)-1 to study the role of specific IAP proteins in cancer cell survival and proliferation. By degrading these proteins, scientists can investigate how cancer cells evade apoptosis and develop new therapeutic strategies .

Targeted therapies

SNIPER(BRD)-1's modular design allows researchers to potentially create new bivalent molecules with different specificities. This could lead to the development of targeted therapies for diseases caused by the overactivity of specific proteins .

Degradation of difficult-to-target proteins

Some proteins are challenging to target with conventional drugs. SNIPER(BRD)-1's hijacking of the cellular degradation machinery offers a potential solution for targeting such proteins in research settings .

These steps highlight the complexity involved in synthesizing such targeted compounds .

Sniper(brd)-1 exhibits significant biological activity by targeting and degrading bromodomain-containing proteins that play crucial roles in gene transcription and oncogenesis. Specifically, it has been shown to effectively degrade BRD4, a key player in various cancers, thereby inhibiting tumor growth. In preclinical studies, Sniper(brd)-1 demonstrated potent antiproliferative effects against cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Sniper(brd)-1 has several applications in biomedical research and therapeutic development:

- Cancer Therapy: Its primary application lies in oncology, where it serves as a potential treatment for cancers driven by bromodomain-containing proteins.

- Research Tool: It can be employed as a research tool to study the role of specific proteins in cellular processes by enabling their selective degradation.

- Targeted Protein Degradation: As part of the growing field of targeted protein degradation technologies, it represents a novel approach to modulate protein levels in various biological contexts .

Interaction studies involving Sniper(brd)-1 focus on its binding affinity and specificity for target proteins and E3 ligases. Techniques such as surface plasmon resonance and isothermal titration calorimetry are commonly used to assess these interactions quantitatively. Findings indicate that Sniper(brd)-1 exhibits high affinity for its targets, which is critical for its efficacy as a PROTAC .

Several compounds share similarities with Sniper(brd)-1 regarding their mechanisms or targets. Below is a comparison highlighting their uniqueness:

Sniper(brd)-1 stands out due to its specific targeting of bromodomain-containing proteins while employing the innovative approach of targeted degradation rather than mere inhibition.

Sniper(brd)-1 represents a sophisticated chimeric molecule with the molecular formula C₅₃H₆₆ClN₉O₈S₂ and a molecular weight of 1056.73 grams per mole [2] [3] [5]. The compound is identified by the Chemical Abstracts Service number 2095244-54-3 and exists as a solid powder with a predicted relative density of 1.39 grams per cubic centimeter [3] [29]. The complete International Union of Pure and Applied Chemistry name reflects its complex structure: (2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide [8] [29].

The molecular architecture incorporates multiple stereochemical centers, with the compound containing nine nitrogen atoms, eight oxygen atoms, two sulfur atoms, and one chlorine atom within its carbon framework [2] [3] [5]. The stereochemical configuration includes four specified chiral centers with S-configuration, contributing to the compound's biological specificity and activity [8] [29]. The molecular structure exhibits a linear arrangement connecting three distinct functional domains through a flexible polyethylene glycol-based linker system [2] [3] [16].

Table 1: Basic Chemical Properties of Sniper(brd)-1

| Property | Value |

|---|---|

| Chemical Formula | C₅₃H₆₆ClN₉O₈S₂ |

| Molecular Weight (g/mol) | 1056.73 |

| Chemical Abstracts Service Number | 2095244-54-3 |

| Relative Density (g/cm³) | 1.39 (predicted) |

| Appearance | Solid powder |

| Stereochemical Centers | 4 (S-configuration) |

Structural Components Analysis (Inhibitor of Apoptosis Protein Antagonist, Bromodomain and Extra-Terminal Inhibitor, Linker)

Inhibitor of Apoptosis Protein Antagonist Component

The Sniper(brd)-1 molecule incorporates a derivative of LCL-161, a monovalent second mitochondrial activator of caspases mimetic that functions as an inhibitor of apoptosis protein antagonist [2] [3] [16]. The LCL-161 derivative component possesses the molecular formula C₂₆H₃₃FN₄O₃S with a molecular weight of 500.63 grams per mole [11] [14] [39]. This moiety contains a fluorobenzoyl group attached to a thiazole ring system, which is further connected to a pyrrolidine ring bearing a cyclohexyl substituent [11] [14] [41].

The inhibitor of apoptosis protein antagonist segment demonstrates high binding affinity to multiple inhibitor of apoptosis protein family members, specifically targeting the baculoviral inhibitor of apoptosis protein repeat domains [41] [42] [45]. The structural design incorporates key pharmacophoric elements that mimic the N-terminal tetrapeptide sequence of second mitochondrial activator of caspases protein, enabling competitive binding to the inhibitor of apoptosis protein binding sites [41] [44] [45]. Crystal structure analysis reveals that this component maintains identical hydrogen-bonding patterns and similar hydrophobic interactions as natural second mitochondrial activator of caspases when bound to inhibitor of apoptosis protein domains [41] [44].

Bromodomain and Extra-Terminal Inhibitor Component

The bromodomain and extra-Terminal inhibitor portion of Sniper(brd)-1 consists of (+)-JQ-1, a thienotriazolodiazepine with the molecular formula C₂₃H₂₅ClN₄O₂S and molecular weight of 456.99 grams per mole [10] [33] [36]. The (+)-JQ-1 component features a thieno[3,2-f] [1] [2] [4]triazolo[4,3-a] [1] [4]diazepine core structure with a 4-chlorophenyl substituent and three methyl groups positioned at the 2, 3, and 9 positions [10] [33] [36]. This heterocyclic framework incorporates a tert-butyl acetate moiety that serves as the primary interaction element with bromodomain proteins [10] [33] [36].

The bromodomain and extra-Terminal inhibitor component functions as a potent and selective inhibitor of bromodomain and extra-Terminal family proteins, including bromodomain-containing protein 2, bromodomain-containing protein 3, bromodomain-containing protein 4, and the testis-specific bromodomain protein [10] [13] [24]. The methyltriazole moiety within the structure acts as an N-acetylated lysine mimetic, enabling competitive displacement of acetylated histone peptides from bromodomain binding pockets [34] [35] [37]. Structural analysis demonstrates that the compound achieves excellent shape complementarity with the acetyl-lysine binding cavity through specific hydrogen-bonding interactions with conserved asparagine residues [13] [35] [38].

Linker Component

The linker connecting the inhibitor of apoptosis protein antagonist and bromodomain and extra-Terminal inhibitor components consists of a polyethylene glycol-based chain containing four ethylene glycol units [15] [16] [18]. This flexible linker incorporates the sequence 2-[2-[2-[2-aminoethoxy]ethoxy]ethoxy]ethoxy, providing approximately 16 atoms between the two pharmacophoric elements [15] [16] [26]. The polyethylene glycol nature of the linker contributes significantly to the overall water solubility and cellular permeability characteristics of the molecule [15] [18] [23].

The linker design follows established principles for proteolysis-targeting chimera development, where optimal length and flexibility are critical for enabling simultaneous binding of both terminal ligands to their respective protein targets [15] [16] [23]. The specific length and composition facilitate formation of productive ternary complexes between the target proteins and the bridging molecule, essential for the induced protein degradation mechanism [15] [16] [20]. Research demonstrates that linker modifications significantly impact degradation efficiency, with the 16-atom polyethylene glycol chain representing an optimized length for bromodomain-containing protein 4 degradation [15] [21] [24].

Table 2: Structural Component Analysis of Sniper(brd)-1

| Component | Chemical Formula | Molecular Weight (g/mol) | Primary Function |

|---|---|---|---|

| Inhibitor of Apoptosis Protein Antagonist (LCL-161 derivative) | C₂₆H₃₃FN₄O₃S | 500.63 | Second mitochondrial activator of caspases mimetic |

| Bromodomain and Extra-Terminal Inhibitor ((+)-JQ-1) | C₂₃H₂₅ClN₄O₂S | 456.99 | Acetyl-lysine mimetic |

| Polyethylene Glycol Linker | C₈H₁₆O₄ | ~176 | Molecular bridge |

| Complete Molecule | C₅₃H₆₆ClN₉O₈S₂ | 1056.73 | Protein degradation inducer |

Physicochemical Characteristics and Molecular Properties

Solubility Properties

Sniper(brd)-1 demonstrates limited aqueous solubility but exhibits substantial solubility in dimethyl sulfoxide, with reported values ranging from 66.67 to 100 milligrams per milliliter, corresponding to molar concentrations of 63.09 to 94.63 millimolar [5] [26] [29]. The compound requires ultrasonic treatment to achieve complete dissolution in dimethyl sulfoxide, indicating moderate solubility challenges typical of large molecular weight proteolysis-targeting chimera molecules [5] [26] [29]. The solubility characteristics reflect the compound's residence beyond traditional rule of five pharmaceutical space, with properties influenced by the bifunctional nature and high molecular weight [23] [25] [29].

In biological media, the compound can be formulated using various solvent systems for in vivo applications, including combinations of dimethyl sulfoxide, polyethylene glycol 300, Tween-80, and saline, achieving solubilities of approximately 2.5 milligrams per milliliter [26]. Alternative formulations utilizing dimethyl sulfoxide and corn oil demonstrate similar solubility profiles, indicating flexibility in delivery vehicle selection [26]. The polar surface area and hydrogen bonding characteristics contribute to the observed solubility limitations in aqueous environments [23] [25].

Molecular Descriptor Analysis

Sniper(brd)-1 possesses physicochemical properties that place it beyond conventional drug-like space as defined by Lipinski's rule of five [23] [25]. The molecular weight of 1056.73 grams per mole significantly exceeds the 500-gram threshold, while the complex structure incorporates multiple hydrogen bond donors and acceptors [23] [25] [29]. The calculated partition coefficient and topological polar surface area reflect the dual hydrophobic and hydrophilic character necessary for cellular permeability and target engagement [23] [25].

The molecular complexity, as indicated by the high number of rotatable bonds and ring systems, contributes to conformational flexibility essential for ternary complex formation [15] [23] [25]. Despite exceeding traditional pharmaceutical parameters, the compound's properties align with emerging guidelines for proteolysis-targeting chimera molecules, where slightly relaxed criteria accommodate the bifunctional architecture [23] [25]. The presence of aromatic ring systems and heteroatoms provides opportunities for specific protein-protein interactions while maintaining sufficient lipophilicity for cellular uptake [23] [25].

Table 3: Physicochemical Properties of Sniper(brd)-1

| Property | Value | Pharmaceutical Relevance |

|---|---|---|

| Dimethyl Sulfoxide Solubility (mg/mL) | 66.67-100 | Moderate solubility |

| Dimethyl Sulfoxide Solubility (mM) | 63.09-94.63 | Suitable for biological studies |

| Storage Temperature (°C) | -20 | Optimal preservation |

| Stability at -80°C | 6 months | Long-term storage |

| Stability at -20°C | 1 month | Short-term storage |

| Rule of Five Compliance | Non-compliant | Typical for proteolysis-targeting chimeras |

Structure-Activity Relationships

Target Protein Binding Affinities

Sniper(brd)-1 demonstrates potent and selective binding affinities across multiple target proteins, with the most notable activity against cellular inhibitor of apoptosis protein 1, exhibiting an half-maximal inhibitory concentration of 6.8 nanomolar [2] [3] [5]. The compound shows slightly reduced potency against cellular inhibitor of apoptosis protein 2 with an half-maximal inhibitory concentration of 17 nanomolar, while maintaining significant activity against X-linked inhibitor of apoptosis protein with a dissociation constant of 49 nanomolar [2] [3] [5]. These differential binding affinities reflect subtle structural variations in the inhibitor of apoptosis protein binding domains and the selective optimization of the LCL-161 derivative component [16] [20] [21].

The bromodomain and extra-Terminal inhibitor component contributes to the compound's ability to induce degradation of bromodomain-containing proteins 2, 3, and 4, although with preferential selectivity toward bromodomain-containing protein 4 [16] [20] [24]. Structure-activity relationship studies reveal that the stereochemical configuration of the (+)-JQ-1 component is critical for bromodomain binding, as the inactive (-)-JQ-1 enantiomer fails to engage bromodomain targets effectively [16] [20] [32]. The methyltriazole moiety serves as the key pharmacophoric element responsible for acetyl-lysine mimicry and competitive binding within the bromodomain pocket [34] [35] [37].

Degradation Mechanism Relationships

The degradation activities of Sniper(brd)-1 operate through distinct mechanisms depending on the target protein involved [16] [20]. Cellular inhibitor of apoptosis protein 1 degradation occurs through autoubiquitylation triggered by binding of the inhibitor of apoptosis protein antagonist module, independent of ternary complex formation [16] [20]. In contrast, X-linked inhibitor of apoptosis protein and bromodomain-containing protein 4 degradation requires formation of productive ternary complexes between the respective target proteins and the bridging Sniper(brd)-1 molecule [16] [20] [21].

Mechanistic studies utilizing inactive control compounds demonstrate the requirement for both functional components to achieve optimal protein degradation [16] [20]. Sniper(brd)-3, containing an N-methylated LCL-161 derivative incapable of inhibitor of apoptosis protein binding, loses activity against all target proteins [16] [20]. Sniper(brd)-4, incorporating the inactive (-)-JQ-1 enantiomer, retains cellular inhibitor of apoptosis protein 1 degradation capability but loses activity against X-linked inhibitor of apoptosis protein and bromodomain-containing proteins [16] [20] [32].

Linker Length and Composition Effects

The polyethylene glycol linker length and composition significantly influence the structure-activity relationships of Sniper(brd)-1 [15] [16] [21]. The optimized 16-atom linker provides sufficient flexibility and spatial orientation to enable simultaneous binding of both pharmacophoric elements to their respective targets [15] [16]. Studies with alternative linker lengths demonstrate reduced degradation efficiency when the connecting chain is either shortened or extended beyond the optimal range [15] [21].

The hydrophilic nature of the polyethylene glycol linker contributes to improved cellular permeability and reduced non-specific protein binding compared to purely hydrophobic alternatives [15] [18]. The ether linkages within the polyethylene glycol chain provide conformational flexibility essential for accommodating the spatial requirements of ternary complex formation [15] [16]. Replacement of the polyethylene glycol linker with rigid or hydrophobic alternatives results in substantial loss of biological activity [15] [18].

Selectivity Profiles and Hook Effects

Sniper(brd)-1 exhibits preferential degradation of bromodomain-containing protein 4 over bromodomain-containing proteins 2 and 3 at lower concentrations, despite similar binding affinities of the (+)-JQ-1 component for all bromodomain and extra-Terminal family members [16] [20] [24]. This selectivity arises from differential efficiency in ternary complex formation and subsequent ubiquitylation rather than intrinsic binding preferences [20] [24]. The selectivity profile suggests that spatial orientation and lysine residue accessibility on different bromodomain-containing proteins influence degradation efficiency [20] [24].

Concentration-dependent hook effects characterize the degradation profiles of bromodomain-containing proteins 4 and 2, where increasing Sniper(brd)-1 concentrations beyond optimal levels result in reduced degradation efficiency [16] [20]. This phenomenon occurs due to competitive inhibition of ternary complex formation when excess bifunctional molecules saturate individual binding sites [16] [20]. Notably, X-linked inhibitor of apoptosis protein degradation does not exhibit pronounced hook effects, likely due to simultaneous targeting of multiple bromodomain-containing proteins that maintain ternary complex formation at higher concentrations [16] [20].

Table 4: Structure-Activity Relationship Profile of Sniper(brd)-1

| Target Protein | Activity Value | Mechanism | Selectivity Notes |

|---|---|---|---|

| Cellular Inhibitor of Apoptosis Protein 1 | 6.8 nM (half-maximal inhibitory concentration) | Autoubiquitylation | Most potent target |

| Cellular Inhibitor of Apoptosis Protein 2 | 17 nM (half-maximal inhibitory concentration) | Autoubiquitylation | Moderate selectivity |

| X-linked Inhibitor of Apoptosis Protein | 49 nM (dissociation constant) | Ternary complex formation | Requires complex formation |

| Bromodomain-containing Protein 4 | Degradation induced | Ternary complex formation | Preferential target |

| Bromodomain-containing Protein 2 | Degradation induced | Ternary complex formation | Hook effect observed |

| Bromodomain-containing Protein 3 | Degradation induced | Ternary complex formation | Higher concentration requirement |

The synthesis of Sniper(brd)-1 represents a sophisticated example of bifunctional molecule design, requiring the precise conjugation of two pharmacologically active components through an appropriately designed linker [1] [2]. The compound is constructed from three distinct structural elements: an Inhibitor of Apoptosis Protein antagonist derived from LCL-161, a Bromodomain and Extra-Terminal domain inhibitor based on (+)-JQ-1, and a polyethylene glycol-based linker that connects these two functional modules [3] [4] [1].

The synthetic approach involves the preparation of functionalized derivatives of both LCL-161 and (+)-JQ-1 that contain appropriate attachment points for linker conjugation. The LCL-161 derivative maintains the critical binding interactions with the Baculovirus Inhibitor of Apoptosis Protein Repeat domains of cellular Inhibitor of Apoptosis Protein 1, cellular Inhibitor of Apoptosis Protein 2, and X-linked Inhibitor of Apoptosis Protein, while incorporating a reactive functional group for linker attachment [3] [1] [2]. Similarly, the (+)-JQ-1 component retains its bromodomain binding capability through preservation of the thienotriazolodiazepine core structure that is essential for recognition of acetylated lysine residues in bromodomain proteins [3] [4].

The linker design incorporates a polyethylene glycol chain that provides the necessary flexibility and appropriate spatial separation between the two binding moieties. This linker consists of multiple ethylene glycol units connected through ether linkages, terminating in amide bonds that connect to both the Inhibitor of Apoptosis Protein antagonist and Bromodomain and Extra-Terminal domain inhibitor components [3] [4] [5]. The polyethylene glycol linker serves multiple functions: it provides water solubility, maintains appropriate conformational flexibility to allow ternary complex formation, and positions the two binding moieties at an optimal distance for simultaneous engagement of both target proteins [1] [2].

Structure-activity relationship studies have demonstrated the critical importance of each structural component. Comparative analysis with Sniper(brd)-3, which contains an N-methylated LCL-161 derivative, revealed that modification of the Inhibitor of Apoptosis Protein binding moiety completely abolishes the degradation activity against all target proteins, including Bromodomain-containing protein 4, cellular Inhibitor of Apoptosis Protein 1, and X-linked Inhibitor of Apoptosis Protein [1] [2]. This finding confirms that intact Inhibitor of Apoptosis Protein binding capability is essential for the compound's mechanism of action.

Similarly, Sniper(brd)-4, which incorporates the (-)-JQ-1 enantiomer instead of the active (+)-JQ-1, demonstrates the stereochemical specificity required for Bromodomain and Extra-Terminal domain protein binding [1] [2]. This analog retains the ability to degrade cellular Inhibitor of Apoptosis Protein 1 through the autoubiquitination mechanism but loses activity against Bromodomain-containing protein 4 and X-linked Inhibitor of Apoptosis Protein, confirming that ternary complex formation is required for degradation of these latter targets [1] [2].

The synthetic methodology requires careful optimization of reaction conditions to maintain the integrity of both pharmacophore elements while achieving efficient linker conjugation. The presence of multiple functional groups, including amide bonds, thiazole rings, triazole moieties, and ether linkages, necessitates selective protection and deprotection strategies during the synthetic sequence [5].

Chemical Characterization Techniques

The comprehensive characterization of Sniper(brd)-1 employs multiple analytical techniques to confirm structural identity, assess purity, and verify the integrity of the complex molecular architecture. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural verification, with both proton and carbon-13 Nuclear Magnetic Resonance spectra providing detailed information about the molecular framework [6] [5].

Proton Nuclear Magnetic Resonance spectroscopy confirms the presence of all expected structural elements, including the characteristic signals from the thienotriazolodiazepine core of the (+)-JQ-1 moiety, the complex ring system of the LCL-161 derivative, and the polyethylene glycol linker chain [6] [5]. The spectrum typically shows signals consistent with aromatic protons from the chlorophenyl substituent, methyl groups on the thienotriazolodiazepine ring system, and the characteristic polyethylene glycol chain pattern [6] [5].

Liquid Chromatography-Mass Spectrometry represents another critical analytical method for both purity assessment and molecular weight confirmation. High-Performance Liquid Chromatography analysis typically demonstrates purity levels exceeding 90%, with many batches achieving greater than 98% purity [3] [7] [4] [8]. The mass spectrometry component confirms the expected molecular ion at mass-to-charge ratio 1057, corresponding to the protonated molecular ion of the compound with molecular formula C₅₃H₆₆ClN₉O₈S₂ [3] [4] [9].

Time-Resolved Förster Resonance Energy Transfer assays provide functional characterization by measuring binding affinities to the target Inhibitor of Apoptosis Protein family members. These assays utilize fluorescein-labeled Second Mitochondria-derived Activator of Caspases peptide and terbium-labeled streptavidin to detect competitive binding interactions [1] [2]. The assay system demonstrates the potent binding of Sniper(brd)-1 to cellular Inhibitor of Apoptosis Protein 1, cellular Inhibitor of Apoptosis Protein 2, and X-linked Inhibitor of Apoptosis Protein with half-maximal inhibitory concentrations of 6.8 nanomolar, 17 nanomolar, and 49 nanomolar, respectively [3] [4] [1].

Western blotting analysis serves as the definitive method for assessing the functional activity of the compound in cellular systems. This technique monitors the degradation of target proteins following compound treatment, providing both dose-response and time-course information about the degradation process [1] [2]. The analysis typically employs specific antibodies against Bromodomain-containing protein 4, cellular Inhibitor of Apoptosis Protein 1, X-linked Inhibitor of Apoptosis Protein, and related Bromodomain and Extra-Terminal domain family members [1] [2].

Additional analytical methods include High-Performance Liquid Chromatography for routine purity monitoring, infrared spectroscopy for functional group identification, and elemental analysis to confirm the molecular composition. The compound typically appears as a solid powder with molecular weight 1056.73 daltons and exhibits characteristic solubility properties in dimethyl sulfoxide, requiring ultrasonication to achieve complete dissolution at concentrations of 100 milligrams per milliliter [3] [4] [8].

Structural Verification Methods

The structural verification of Sniper(brd)-1 employs advanced analytical techniques that provide detailed information about the three-dimensional architecture and conformational properties of this complex bifunctional molecule. X-ray crystallography studies have been conducted on related ternary complexes, providing crucial insights into the spatial arrangement of similar Proteolysis Targeting Chimera molecules in complex with their target proteins and E3 ligases [10] [11] [12].

Hydrogen-Deuterium Exchange Mass Spectrometry represents a particularly valuable technique for investigating the dynamic aspects of ternary complex formation. This method has been successfully applied to study degrader-induced protein-protein interfaces and has revealed important information about conformational changes that occur upon ternary complex assembly [13]. The technique monitors the exchange of hydrogen atoms with deuterium in aqueous solution, providing information about protein dynamics and solvent accessibility that changes upon complex formation [13].

The application of Hydrogen-Deuterium Exchange Mass Spectrometry to systems containing Sniper(brd)-1 and related compounds has demonstrated significant solvent shielding effects in the target protein binding regions, indicating the formation of stable protein-compound interfaces [13]. These studies have shown that the compound induces dramatic rigidification of dynamic loop regions in target proteins, suggesting that the binding interaction stabilizes specific conformational states that are conducive to E3 ligase recruitment [13].

Computational modeling approaches have been employed to predict and validate ternary complex structures involving Sniper(brd)-1 and related compounds. These studies utilize molecular docking algorithms and molecular dynamics simulations to explore possible binding conformations and assess the energetic feasibility of ternary complex formation [10]. The modeling work has provided valuable insights into the geometric requirements for successful degrader function and has helped explain the structure-activity relationships observed experimentally [10].

Nuclear Magnetic Resonance spectroscopy in solution provides complementary information about the compound's conformational behavior in the absence of target proteins. Two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy and Nuclear Overhauser Enhancement Spectroscopy, can provide detailed information about the spatial relationships between different parts of the molecule and help confirm the connectivity between the various structural elements [6].

The verification process also includes detailed analysis of the stereochemical integrity of the compound, particularly focusing on the chiral centers present in both the LCL-161 derivative and the (+)-JQ-1 components. The importance of stereochemical accuracy has been demonstrated through comparative studies with inactive enantiomers and diastereomers, which show complete loss of activity when the correct stereochemistry is not maintained [1] [2].

Thermal stability analysis provides additional verification of structural integrity, with differential scanning calorimetry and thermogravimetric analysis revealing characteristic thermal transitions that correspond to the various structural domains of the molecule [4] [8]. Storage stability studies under controlled conditions further confirm that the compound maintains its structural integrity over extended periods when stored appropriately at -20 degrees Celsius under nitrogen atmosphere [4] [8].

Comparative Analysis with Structural Analogs

The comparative structural analysis of Sniper(brd)-1 with related degrader molecules reveals important insights into the structure-activity relationships that govern protein degradation efficacy and selectivity. The comparison encompasses both other Specific and Nongenetic Inhibitor of Apoptosis Protein-dependent Protein Eraser compounds and conventional Proteolysis Targeting Chimera molecules that target similar proteins through different E3 ligase systems [14] [15] [16].

Sniper(brd)-2 represents the closest structural analog, differing primarily in linker length while maintaining identical binding moieties for both the Inhibitor of Apoptosis Protein and Bromodomain and Extra-Terminal domain components [1] [2] [14]. The extended polyethylene glycol linker in Sniper(brd)-2 maintains comparable degradation activity against Bromodomain-containing protein 4, cellular Inhibitor of Apoptosis Protein 1, and X-linked Inhibitor of Apoptosis Protein, with half-maximal inhibitory concentrations of 13 nanomolar, 22 nanomolar, and 77 nanomolar, respectively [1] [2]. This comparison demonstrates that the linker length can be modified within certain boundaries without losing activity, providing valuable information for future structural optimization efforts [14].

The comparison with von Hippel-Lindau-based Proteolysis Targeting Chimera compounds such as MZ1 reveals fundamental differences in degradation mechanisms and selectivity profiles. MZ1 demonstrates a different selectivity pattern among Bromodomain and Extra-Terminal domain family members, showing preferential degradation in the order Bromodomain-containing protein 4 greater than Bromodomain-containing protein 3 greater than Bromodomain-containing protein 2 [17] [18]. In contrast, Sniper(brd)-1 shows a broader degradation profile that includes not only the target Bromodomain and Extra-Terminal domain proteins but also the E3 ligases themselves [1] [2] [14].

Cereblon-based Proteolysis Targeting Chimera compounds, including dBET1, dBET6, and dBET23, provide another important comparison point. These compounds utilize thalidomide or pomalidomide derivatives to recruit the cereblon E3 ligase and demonstrate different selectivity profiles compared to Sniper(brd)-1 [14] [18]. For example, dBET1 shows selectivity in the order Bromodomain-containing protein 3 greater than Bromodomain-containing protein 4 greater than Bromodomain-containing protein 2, while dBET6 demonstrates pan-Bromodomain and Extra-Terminal domain activity [14] [18].

The dual degradation capability of Sniper(brd)-1, which simultaneously targets both the intended Bromodomain and Extra-Terminal domain proteins and the Inhibitor of Apoptosis Protein E3 ligases, represents a unique feature not observed in conventional Proteolysis Targeting Chimera systems [1] [2] [14]. This property arises from the autoubiquitination mechanism of cellular Inhibitor of Apoptosis Protein 1 and cellular Inhibitor of Apoptosis Protein 2 when bound by Inhibitor of Apoptosis Protein antagonists, combined with the ternary complex-mediated degradation of X-linked Inhibitor of Apoptosis Protein and target proteins [1] [2].

Molecular weight considerations reveal that Sniper(brd)-1, with a molecular weight of 1056.73 daltons, falls into the higher range compared to many conventional Proteolysis Targeting Chimera compounds [3] [4] [16]. This increased molecular weight reflects the structural complexity of the Inhibitor of Apoptosis Protein antagonist component and the extended polyethylene glycol linker system [16]. The higher molecular weight may impact pharmacokinetic properties but provides the structural framework necessary for the unique dual degradation mechanism [16].

The synthetic complexity of Sniper(brd)-1 exceeds that of many simpler Proteolysis Targeting Chimera compounds due to the intricate structure of the LCL-161 derivative and the need for precise stereochemical control throughout the synthetic sequence [16]. However, this complexity enables the unique mechanism of action that provides potential advantages in terms of resistance development and therapeutic efficacy [16].

Resistance profile analysis suggests that Sniper(brd)-1 may exhibit reduced susceptibility to resistance mechanisms compared to single E3 ligase-dependent systems, since the compound can function through multiple Inhibitor of Apoptosis Protein family members [16]. This redundancy in E3 ligase recruitment could provide therapeutic advantages in situations where individual E3 ligases are downregulated or mutated [16].